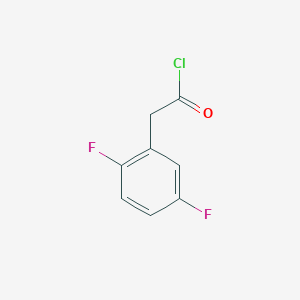
2,5-Difluorophenylacetyl chloride
Vue d'ensemble
Description
2,5-Difluorophenylacetyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of phenylacetyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Mécanisme D'action
Mode of Action
As a synthetic reagent, 2,5-Difluorophenylacetyl chloride is primarily used in chemical reactions rather than interacting with biological targets. Its mode of action is determined by the specific reaction conditions and the other reactants present .
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant
Méthodes De Préparation
2,5-Difluorophenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of 2,5-difluorophenylacetic acid with thionyl chloride in chloroform at elevated temperatures. The reaction typically proceeds as follows:
- Reaction with Thionyl Chloride:
Reagents: 2,5-difluorophenylacetic acid, thionyl chloride, chloroform.
Conditions: Heating at 80°C overnight.
:Reaction: C8H6F2O2+SOCl2→C8H5ClF2O+SO2+HCl
Another method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane at room temperature. This method is often preferred for its milder reaction conditions.
Analyse Des Réactions Chimiques
2,5-Difluorophenylacetyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution
Reagents: Amines, alcohols, thiols.
Conditions: Typically carried out in the presence of a base such as triethylamine.
Products: Corresponding amides, esters, and thioesters.
-
Hydrolysis
Reagents: Water or aqueous base.
Conditions: Room temperature or slightly elevated temperatures.
Products: 2,5-difluorophenylacetic acid.
-
Friedel-Crafts Acylation
Reagents: Aromatic compounds, aluminum chloride.
Conditions: Anhydrous conditions.
Products: Corresponding ketones.
Applications De Recherche Scientifique
2,5-Difluorophenylacetyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of functionalized materials with specific properties, such as fluorinated polymers.
Comparaison Avec Des Composés Similaires
2,5-Difluorophenylacetyl chloride can be compared with other similar compounds, such as:
Phenylacetyl Chloride: Lacks fluorine atoms, making it less reactive in certain nucleophilic substitution reactions.
2,4-Difluorophenylacetyl Chloride: Similar structure but with fluorine atoms at different positions, which can affect its reactivity and selectivity in chemical reactions.
2,5-Dichlorophenylacetyl Chloride: Contains chlorine atoms instead of fluorine, leading to different electronic and steric effects.
The unique positioning of fluorine atoms in this compound provides distinct reactivity patterns and makes it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
2-(2,5-difluorophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)4-5-3-6(10)1-2-7(5)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGHDMOEOHWRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2770362.png)
![1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B2770365.png)
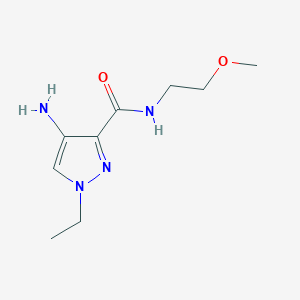
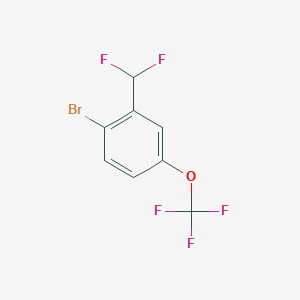
![ethyl 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2770371.png)
![N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide](/img/structure/B2770374.png)
![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2770376.png)

![1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2770378.png)
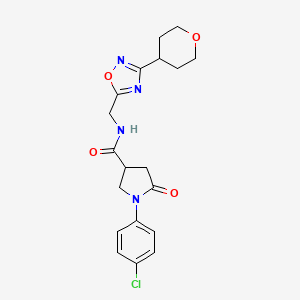
![N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide](/img/structure/B2770381.png)
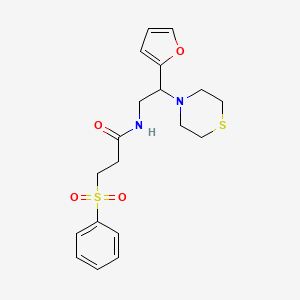

amino}-5-[(2E)-3-[(4-chlorophenyl)amino]prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2770385.png)
